![molecular formula C22H30N6O9 B13849544 (S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)

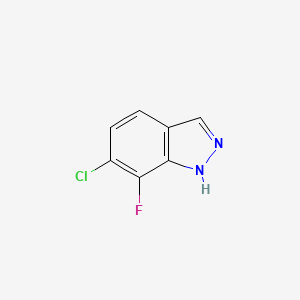

(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

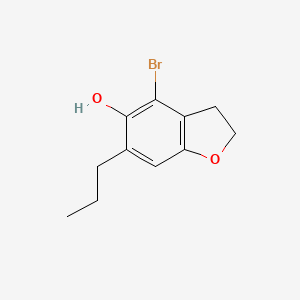

Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) in eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate then undergoes several enzymatic transformations involving TYW1, TYW2, TYW3, and TYW4, each contributing to the formation of the tricyclic core and subsequent modifications .

Industrial Production Methods: This involves the use of specific enzymes and cofactors to replicate the natural biosynthetic pathway .

Analyse Chemischer Reaktionen

Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, tricyclic core formation, and methoxycarbonylation. These reactions are facilitated by enzymes such as TRM5, TYW1, TYW2, TYW3, and TYW4 .

Common Reagents and Conditions:

Methylation: S-adenosylmethionine (SAM) is commonly used as a methyl group donor.

Tricyclic Core Formation: This step involves the use of pyruvate and flavin mononucleotide (FMN) as cofactors.

Methoxycarbonylation: This reaction requires the presence of methoxycarbonyl transferase

Major Products: The major products formed during the biosynthesis of wybutosine include m1G37, yW-86, yW-72, yW-57, and finally, wybutosine .

Wissenschaftliche Forschungsanwendungen

Wybutosine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role in stabilizing codon-anticodon interactions makes it essential for studying protein synthesis and translation fidelity. Additionally, defects in tRNA modifications, including wybutosine, have been linked to various diseases, making it a valuable target for medical research .

Wirkmechanismus

Wybutosine exerts its effects by stabilizing the codon-anticodon base pairing during the decoding process in the ribosome. This stabilization is crucial for accurate translation and protein synthesis. The molecular targets involved in this process include the enzymes TRM5, TYW1, TYW2, TYW3, and TYW4, which sequentially modify the G37 site of phenylalanine tRNA to form wybutosine .

Vergleich Mit ähnlichen Verbindungen

Wyosine (imG): A precursor in the biosynthesis of wybutosine.

7-Aminocarboxypropyl-demethylwyosine (yW-86): An intermediate in the wybutosine biosynthetic pathway.

7-Methylwyosine (mimG): Another derivative found in tRNA

Uniqueness: Wybutosine is unique due to its highly modified structure and its specific role in stabilizing codon-anticodon interactions. This makes it distinct from other tRNA modifications, which may not have the same level of complexity or functional specificity .

Eigenschaften

Molekularformel |

C22H30N6O9 |

|---|---|

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

methyl (2S)-4-[3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |

InChI |

InChI=1S/C22H30N6O9/c1-10-12(7-6-11(20(32)35-4)25-22(33)36-5)28-18(31)14-17(26(2)21(28)24-10)27(9-23-14)19-16(34-3)15(30)13(8-29)37-19/h9,11,13,15-16,19,29-30H,6-8H2,1-5H3,(H,25,33)/t11-,13+,15+,16+,19+/m0/s1 |

InChI-Schlüssel |

UCBJXSHZICVSHI-KFAHYOAQSA-N |

Isomerische SMILES |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC)CC[C@@H](C(=O)OC)NC(=O)OC |

Kanonische SMILES |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)OC)CCC(C(=O)OC)NC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)

![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)

![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)

![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)